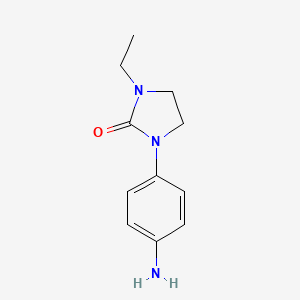![molecular formula C12H21NO3 B8568667 tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate](/img/structure/B8568667.png)
tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate
Übersicht
Beschreibung
tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate: is a cyclic carbamate derivative widely used in organic synthesis and the pharmaceutical industry. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate typically involves the reaction of cyclopentylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, the compound is used as a protecting group for amines, allowing for selective reactions and modifications of biomolecules.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate involves its ability to act as a protecting group for amines. The compound forms stable carbamate linkages with amines, preventing unwanted reactions and allowing for selective modifications. The molecular targets include primary and secondary amines, and the pathways involved include nucleophilic substitution and hydrolysis .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate is unique due to its cyclic structure, which imparts greater stability and reactivity compared to linear carbamates. This makes it particularly useful in applications requiring robust and selective reactions .
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h9H,4-8H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
WWLURTGEXDWBKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate](/img/structure/B8568622.png)






![3-[3-(4-Morpholinylmethyl)phenoxy]1-propanamine](/img/structure/B8568695.png)


